N-(2-chloro-4-iodophenyl)-2-nitrobenzamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is an organic compound belonging to the class of aminobenzoic acids and derivatives It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, and a nitro group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide typically involves the reaction of 2-chloro-4-iodoaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(2-chloro-4-iodophenyl)-2-aminobenzamide.
Oxidation: Formation of this compound oxides.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is known to activate BRAF in a KSR1 or KSR2-dependent manner by binding to these proteins, which releases the inhibitory intramolecular interaction between the protein kinase and N-terminal domains. This promotes KSR1 or KSR2-BRAF dimerization and subsequent BRAF activation .
Comparison with Similar Compounds
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide can be compared with other similar compounds such as:
2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide: This compound also contains chloro and iodo substituents but differs in the presence of additional functional groups like dihydroxypropyl and difluorobenzamide.
N-(2-chloro-4-iodophenyl)-2-methylpropanamide: Similar in structure but with a methylpropanamide group instead of a nitrobenzamide group.
N-(2-chloro-4-iodophenyl)-2-cyano-2-propylpentanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-10-7-8(15)5-6-11(10)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJEEBPOPRNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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